2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine
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Overview
Description
2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine is a chemical compound with the molecular formula C9H9BrF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a bromine atom, a difluoroazetidine moiety, and a pyridine ring. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine typically involves multi-step organic reactions. One common method is the bromination of 4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Pyridine N-oxides.
Reduction: 4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine.
Scientific Research Applications
2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroazetidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Bromo-4-(fluoromethyl)pyridine
Uniqueness
2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine is unique due to the presence of the difluoroazetidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromopyridine derivatives, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C9H9BrF2N2 |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-bromo-4-[(3,3-difluoroazetidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C9H9BrF2N2/c10-8-3-7(1-2-13-8)4-14-5-9(11,12)6-14/h1-3H,4-6H2 |
InChI Key |
FUEROEQWEPMRGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC(=NC=C2)Br)(F)F |
Origin of Product |
United States |
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